4-(3,7-Dimethyl-3-vinylocta-1,6-dien-1-yl)phenol
Overview
Description
4-(3,7-Dimethyl-3-vinylocta-1,6-dien-1-yl)phenol, also known as bakuchiol, is a natural compound found in the seeds and leaves of the plant Psoralea corylifolia. This compound has gained significant attention due to its various beneficial properties, including its use in traditional medicine and modern skincare products. It is known for its antioxidant, anti-inflammatory, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenol, 4-(3,7-dimethyl-3-ethenylocta-1,6-dienyl)- can be achieved through several synthetic routes. One common method involves the extraction of the compound from the seeds of Psoralea corylifolia using solvents such as ethanol or methanol. The extracted solution is then subjected to various purification processes, including chromatography, to isolate the pure compound .
Industrial Production Methods
In industrial settings, the production of phenol, 4-(3,7-dimethyl-3-ethenylocta-1,6-dienyl)- often involves large-scale extraction from plant sources. The seeds are crushed and subjected to solvent extraction, followed by purification steps to obtain the desired compound. This method ensures a consistent and high-yield production of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(3,7-Dimethyl-3-vinylocta-1,6-dien-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted phenolic compounds .
Scientific Research Applications
4-(3,7-Dimethyl-3-vinylocta-1,6-dien-1-yl)phenol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its antioxidant and antimicrobial properties.
Medicine: It is used in traditional medicine for its anti-inflammatory and anti-aging effects.
Industry: The compound is incorporated into skincare products for its beneficial effects on the skin.
Mechanism of Action
The mechanism of action of phenol, 4-(3,7-dimethyl-3-ethenylocta-1,6-dienyl)- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals, reducing oxidative stress and preventing cellular damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines, reducing inflammation.
Antimicrobial Activity: The compound disrupts the cell membranes of microorganisms, leading to their death.
Comparison with Similar Compounds
4-(3,7-Dimethyl-3-vinylocta-1,6-dien-1-yl)phenol is unique compared to other similar compounds due to its diverse range of activities and applications. Similar compounds include:
Phenol: A simpler compound with antimicrobial properties but lacking the antioxidant and anti-inflammatory activities of phenol, 4-(3,7-dimethyl-3-ethenylocta-1,6-dienyl)-.
Properties
IUPAC Name |
4-[(1E)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O/c1-5-18(4,13-6-7-15(2)3)14-12-16-8-10-17(19)11-9-16/h5,7-12,14,19H,1,6,13H2,2-4H3/b14-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYJSSARVMHQJB-WYMLVPIESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C=C)C=CC1=CC=C(C=C1)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCCC(C)(C=C)/C=C/C1=CC=C(C=C1)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.